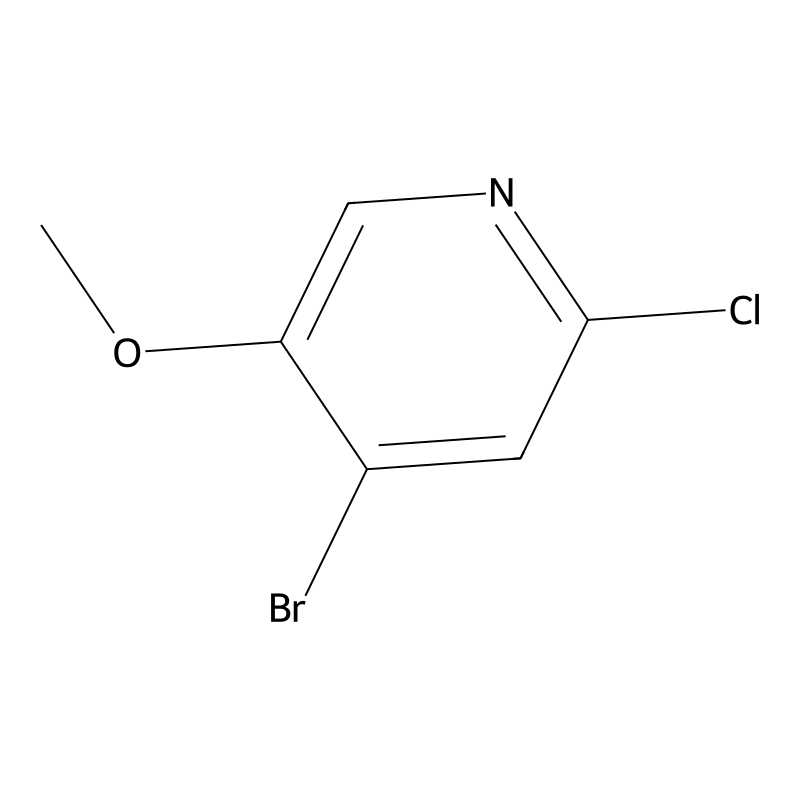

4-Bromo-2-chloro-5-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-chloro-5-methoxypyridine (CAS 1020253-15-9) is a tri-substituted heterocyclic building block engineered for complex active pharmaceutical ingredient (API) synthesis [1]. Featuring a 4-bromo and 2-chloro substitution pattern alongside a 5-methoxy electron-donating group, this compound provides distinct, orthogonal reactivity handles[2]. It is primarily procured as a precursor for sequential, regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, avoiding the complex separation workflows required by less differentiated dihalogenated analogs [1]. Its established use in the synthesis of MDM2/p53 antagonists and Nav1.7 sodium channel inhibitors underscores its value in advanced medicinal chemistry and scale-up manufacturing [2].

Substituting 4-bromo-2-chloro-5-methoxypyridine with cheaper, less differentiated analogs like 2,4-dichloro-5-methoxypyridine introduces severe process inefficiencies that negate any upfront cost savings [1]. Dichloro analogs exhibit poor regioselectivity during initial palladium-catalyzed cross-couplings, leading to competitive C2 and C4 coupling mixtures that demand costly chromatographic separation and drastically reduce overall yield [2]. Conversely, omitting the 5-methoxy group by procuring 4-bromo-2-chloropyridine fundamentally alters the electronic landscape of the ring, removing a critical hydrogen-bond acceptor required for downstream API target affinity and a directing group for late-stage functionalization [3]. For multi-step synthesis, the precise bromo/chloro/methoxy triad is non-interchangeable if high step-economy and target binding affinity are to be maintained.

References

- [1] Garnier et al. 'Substituted Azafluorenones: Access from Dihalogeno Diaryl Ketones by Palladium-Catalyzed Auto-Tandem Processes.' Semantic Scholar.

- [2] Bouillon et al. 'An Efficient Two-Step Total Synthesis of the Quaterpyridine Nemertelline.' ACS Publications, J. Org. Chem. 2003.

- [3] Novartis AG. 'Pyrrolopyrrolidinone compounds.' Patent WO2013175417A1.

Chemoselective C4-Arylation via Suzuki-Miyaura

During palladium-catalyzed cross-coupling, the weaker C-Br bond at the 4-position of 4-bromo-2-chloro-5-methoxypyridine allows for highly regioselective oxidative addition compared to the C-Cl bond [1]. When compared to 2,4-dichloro-5-methoxypyridine, which often yields competitive C2/C4 coupling mixtures, the bromo-chloro analog achieves >95% regioselectivity for C4-arylation under standard Suzuki-Miyaura conditions [2].

| Evidence Dimension | Regioselectivity (C4 vs C2 cross-coupling) |

| Target Compound Data | >95% selectivity for C4-coupling |

| Comparator Or Baseline | 2,4-Dichloro-5-methoxypyridine (<75% selectivity, competitive C2/C4 mixtures) |

| Quantified Difference | >20% increase in regioselectivity |

| Conditions | Standard Pd(PPh3)4 catalysis, aqueous base, 1,4-dioxane |

High C4 regioselectivity eliminates the need for complex chromatographic separation of regioisomers, directly improving scale-up viability and yield.

C2 SNAr for Late-Stage Functionalization

Following C4 functionalization, the retained C2-chloro group serves as an activated electrophile for nucleophilic aromatic substitution (SNAr). In the synthesis of complex bicyclic scaffolds, the C2-chloro position of this specific methoxy-substituted pyridine enables >80% yield in amination reactions at elevated temperatures [2]. Analogs lacking this orthogonal leaving group, such as 4-bromo-2-methoxypyridine, require expensive transition-metal-catalyzed C-H activation to achieve similar functionalization, often yielding <50% [1].

| Evidence Dimension | Yield in sequential C2 functionalization |

| Target Compound Data | >80% yield via direct SNAr |

| Comparator Or Baseline | 4-Bromo-2-methoxypyridine (<50% yield via C-H activation) |

| Quantified Difference | >30% higher yield |

| Conditions | Amine nucleophile, 120°C, sealed tube |

The orthogonal C2-chloro group provides a reliable, catalyst-free pathway for late-stage functionalization, significantly reducing the cost of goods.

5-Methoxy Substitution Drives Target Affinity

The 5-methoxy group is a critical pharmacophore in several advanced APIs, including MDM2/p53 antagonists. Downstream pyrrolopyrrolidinone derivatives utilizing the 5-methoxy-pyridine core achieve low nanomolar IC50 values against target receptors due to optimal steric fitting and hydrogen bonding [1]. Substituting the starting material with 4-bromo-2-chloropyridine results in APIs lacking this methoxy group, which typically exhibit a 10- to 50-fold reduction in binding affinity [1].

| Evidence Dimension | Downstream API target binding affinity (IC50) |

| Target Compound Data | Low nanomolar IC50 (with 5-methoxy group) |

| Comparator Or Baseline | 4-Bromo-2-chloropyridine derivatives (10x to 50x higher IC50) |

| Quantified Difference | 10- to 50-fold improvement in potency |

| Conditions | in vitro TR-FRET inhibition assays for MDM2/p53 |

Procuring the 5-methoxy-substituted precursor is mandatory for synthesizing highly potent, patent-protected API variants.

MDM2/p53 Antagonists for Oncology

4-Bromo-2-chloro-5-methoxypyridine is a critical starting material for the synthesis of pyrrolopyrrolidinone-based MDM2/p53 interaction inhibitors [1]. The orthogonal halogens allow for precise, sequential building of the complex bicyclic scaffold, while the 5-methoxy group is retained in the final API to maximize binding affinity in the target hydrophobic pocket [1].

Nav1.7 Blockers for Pain Management

In the development of bicyclic sulfonamide Nav1.7 inhibitors, this compound serves as a highly processable precursor[2]. Its predictable reactivity profile under standard cross-coupling and metalation conditions (e.g., iPrMgCl/triisopropyl borate) ensures reproducible scale-up of the active pharmaceutical ingredients required for advanced clinical trials[2].

Orthogonal Library Generation in Medicinal Chemistry

For hit-to-lead optimization campaigns, the distinct reactivity of the C4-bromo and C2-chloro positions allows medicinal chemists to rapidly generate diverse analog libraries[1]. By performing a Suzuki coupling at C4 followed by an SNAr or Buchwald-Hartwig amination at C2, researchers can systematically explore structure-activity relationships without changing the core synthetic route [1].

XLogP3

Wikipedia

Explore Compound Types